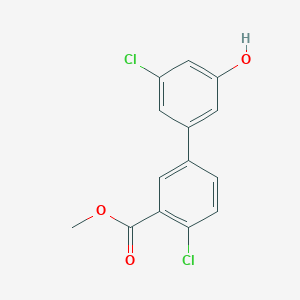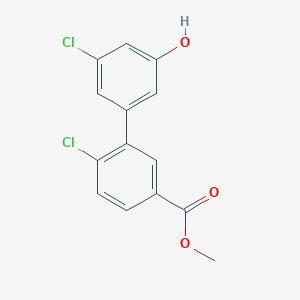
2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% (2C5C4MCPP) is a synthetic compound used in a variety of laboratory experiments and scientific research applications. It is a white crystalline solid with a melting point of 97-99°C and a molecular weight of 304.6 g/mol. 2C5C4MCPP is a versatile reagent due to its ability to form strong covalent bonds with a variety of other molecules, making it an ideal choice for a wide range of reactions and experiments.
Applications De Recherche Scientifique
2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% has a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of peptides, peptidomimetics, and other bioactive molecules. 2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% has been used to study the mechanism of action of various drugs, as well as to synthesize novel compounds for drug discovery.
Mécanisme D'action
2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% is an electrophilic reagent, which means that it is able to form covalent bonds with other molecules. This makes it an ideal choice for a variety of reactions, such as the formation of amides, esters, and other organic compounds. 2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% is also capable of forming hydrogen bonds with other molecules, which can be used to stabilize the resulting product.
Biochemical and Physiological Effects
2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been used to study the mechanism of action of various drugs, as well as to synthesize novel compounds for drug discovery. In addition, 2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% has been used to study the effects of various hormones, enzymes, and other biological molecules.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% has several advantages for laboratory experiments. It is a versatile reagent due to its ability to form strong covalent bonds with a variety of other molecules, making it an ideal choice for a wide range of reactions and experiments. Additionally, 2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% is relatively inexpensive and easy to obtain. However, it is also important to note that 2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% can be toxic if handled improperly, and should be handled with care.
Orientations Futures
2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% has a variety of potential future applications. It could be used in the synthesis of novel drugs, agrochemicals, and other organic compounds. Additionally, it could be used to study the effects of various hormones, enzymes, and other biological molecules. Finally, 2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% could be used as a reagent in the synthesis of peptides, peptidomimetics, and other bioactive molecules.
Méthodes De Synthèse
2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% can be synthesized from a variety of starting materials, including benzene, chloroform, and formaldehyde. The reaction begins with the formation of an aryl chloride from the reaction of benzene and chloroform. The aryl chloride is then reacted with formaldehyde to form a methylene bridge, which is then reacted with a second aryl chloride to form 2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95%. The reaction is typically carried out at room temperature in an inert atmosphere.
Propriétés
IUPAC Name |
methyl 2-chloro-4-(4-chloro-3-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c1-19-14(18)10-4-2-8(6-12(10)16)9-3-5-11(15)13(17)7-9/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUXRXJXYHPQHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686174 |
Source


|
| Record name | Methyl 3,4'-dichloro-3'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)phenol | |
CAS RN |
1261944-49-3 |
Source


|
| Record name | Methyl 3,4'-dichloro-3'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Chloro-4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382099.png)
![3-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382108.png)
![3-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382112.png)





